
2-Fluoro-1-(fluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(fluoromethyl)naphthalene is an organic compound with the molecular formula C11H8F2 It is a derivative of naphthalene, where two fluorine atoms are substituted at the 2-position and the fluoromethyl group
Vorbereitungsmethoden
The synthesis of 2-Fluoro-1-(fluoromethyl)naphthalene can be achieved through several methods. One common approach involves the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point . Another method involves the diazotization of naphthylamine followed by substitution with fluoroboric acid and thermal decomposition to yield the desired product .
Analyse Chemischer Reaktionen
2-Fluoro-1-(fluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding alcohols or ketones.
Free Radical Reactions: It can also participate in free radical bromination reactions at the benzylic position.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(fluoromethyl)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Fluoro-1-(fluoromethyl)naphthalene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The fluorine atoms influence the electron density of the aromatic ring, making it more reactive towards electrophiles . This reactivity can be harnessed in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1-(fluoromethyl)naphthalene can be compared with other fluorinated naphthalene derivatives, such as 1-fluoronaphthalene and 2-fluoronaphthalene . These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique substitution pattern in this compound imparts distinct chemical properties, making it valuable for specific applications.
Similar Compounds
- 1-Fluoronaphthalene
- 2-Fluoronaphthalene
- 1,2-Difluoronaphthalene
Eigenschaften
CAS-Nummer |
91624-86-1 |
|---|---|
Molekularformel |
C11H8F2 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-fluoro-1-(fluoromethyl)naphthalene |
InChI |
InChI=1S/C11H8F2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |
InChI-Schlüssel |
VWUWUZNPTNHBBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


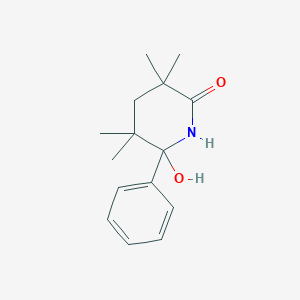
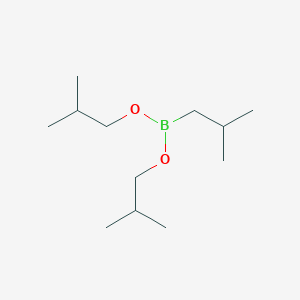
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
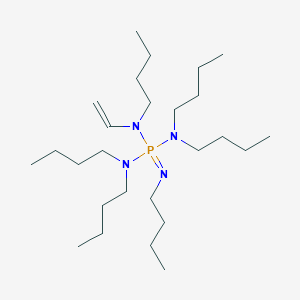
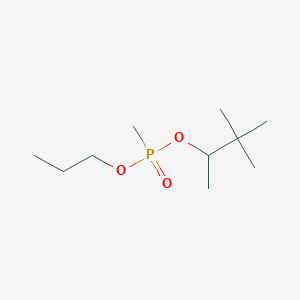
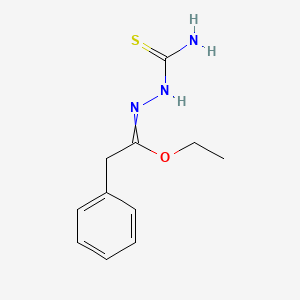
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
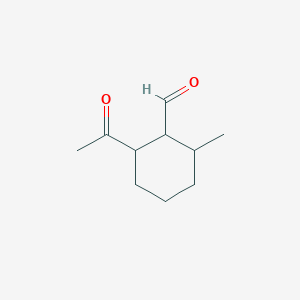
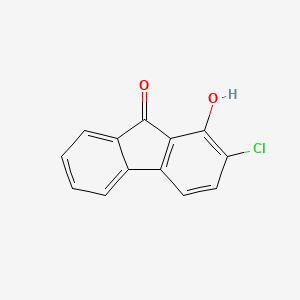
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)



